1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Description
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c14-11-2-1-10(12(15)7-11)8-16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLHPDDWFJFRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398590 | |
| Record name | 1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901920-31-8 | |
| Record name | 1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview
1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the piperidine class, which is known for various pharmacological properties. The dichlorophenyl moiety suggests possible interactions with biological targets, leading to diverse therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been identified as a partial agonist at the GABA receptor, which plays a crucial role in inhibitory neurotransmission. This interaction can lead to sedative effects , enhancing the action of GABA, an inhibitory neurotransmitter, thereby decreasing neuronal excitability and promoting relaxation.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . Studies suggest it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . It may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Comparative Analysis
To better understand the uniqueness of this compound in comparison to similar compounds, a summary table is provided below:
| Compound Name | GABA Receptor Interaction | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Partial Agonist | Yes | Yes |
| 1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic acid | Partial Agonist | Yes | Yes |
| 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic acid | Partial Agonist | Yes | Moderate |
This table illustrates that while all three compounds share similar mechanisms of action and biological activities, variations in their specific interactions and efficacy can lead to different therapeutic potentials.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating significant antimicrobial potential.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays showed that it could reduce pro-inflammatory cytokine production in activated macrophages, suggesting a mechanism that could be leveraged for treating inflammatory diseases.
- Neuropharmacological Assessment : A neuropharmacological study assessed the sedative effects of the compound in animal models. Results indicated that administration led to increased sleep duration and reduced locomotor activity, supporting its potential use as a sedative agent.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations :
- Substituent Effects: The target compound's dichlorophenyl group enhances lipophilicity compared to polar substituents like sulfonyl () or phenoxyacetyl (). Bromine substitution () increases molecular weight significantly.
- Electronic Effects : Electron-withdrawing groups (e.g., benzoyl in ) may alter reactivity and hydrogen-bonding capacity compared to the electron-rich dichlorophenylmethyl group.
Solubility and Physicochemical Behavior
- Target Compound : Predicted low aqueous solubility due to the hydrophobic dichlorophenyl group; likely soluble in organic solvents like DMSO or chloroform (analogous to ).
- 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (): Reported solubility in chloroform, methanol, and DMSO, suggesting similar trends for the target compound.
- Sulfonyl Derivatives (): Increased polarity from sulfonyl groups may improve aqueous solubility compared to the target.
Preparation Methods
Synthesis of Piperidine-4-carboxylic Acid Intermediate
The starting point is often piperidine or a protected piperidine derivative. The carboxylic acid group at the 4-position can be introduced by:
- Oxidation of 4-substituted piperidines : For example, oxidation of 4-hydroxymethylpiperidine derivatives to the corresponding carboxylic acid.
- Ring functionalization via lithiation and carboxylation : Directed lithiation at the 4-position followed by reaction with carbon dioxide to yield the carboxylic acid.
N-Alkylation with 2,4-Dichlorobenzyl Halide
The piperidine nitrogen is alkylated using 2,4-dichlorobenzyl chloride or bromide under basic or neutral conditions. Key parameters include:
- Base selection : Mild bases such as potassium carbonate or sodium hydride can be used to deprotonate the piperidine nitrogen.
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate nucleophilic substitution.
- Temperature control : Reactions are typically conducted at room temperature or slightly elevated temperatures (25–60 °C) to optimize yield and minimize side reactions.
Purification and Isolation
After the alkylation step, the reaction mixture is subjected to:
- Extraction and washing : Organic layers are washed with dilute acid (e.g., 0.1% acetic acid solution) and water at low temperatures (0–5 °C) to remove impurities.
- Crystallization : The crude product is purified by crystallization from suitable solvents to obtain the pure carboxylic acid compound.
Representative Experimental Procedure (Based on Patent WO2023002502A1)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Piperidine derivative + base (e.g., K2CO3) | Deprotonation of piperidine nitrogen | Formation of nucleophilic nitrogen species |
| 2 | 2,4-Dichlorobenzyl chloride, DMF, 25–60 °C | N-alkylation via nucleophilic substitution | Formation of N-(2,4-dichlorobenzyl)piperidine intermediate |
| 3 | Oxidation or carboxylation at 4-position | Introduction of carboxylic acid group | Formation of 1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid |
| 4 | Washing with 0.1% acetic acid and water at 0–5 °C | Purification of organic layer | Removal of impurities and isolation of pure compound |
This method is noted for its efficiency, high purity of product, and scalability for industrial applications.
Research Findings and Analysis
- The alkylation step is critical and must be controlled to avoid dialkylation or reaction at undesired sites.
- Use of mild bases and controlled temperature enhances selectivity towards monoalkylation.
- Washing with dilute acetic acid solution helps in removing residual inorganic bases and byproducts, improving purity.
- Low-temperature aqueous washes prevent decomposition or hydrolysis of sensitive intermediates.
- The final compound can be isolated in crystalline form, facilitating characterization and formulation.
Comparative Table of Key Preparation Parameters
| Parameter | Typical Conditions | Impact on Yield and Purity |
|---|---|---|
| Base | Potassium carbonate, sodium hydride | Mild base avoids side reactions |
| Solvent | DMF, acetonitrile | Polar aprotic solvents favor substitution |
| Temperature | 25–60 °C | Moderate temperature balances rate and selectivity |
| Washing solution | 0.1% acetic acid, water at 0–5 °C | Removes impurities, stabilizes product |
| Purification method | Crystallization | Enhances purity and facilitates handling |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React piperidine-4-carboxylic acid with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous dichloromethane. Monitor completion via TLC .
- Catalytic hydrogenation : Use palladium on carbon (Pd/C) to reduce intermediates under H₂ atmosphere (1–3 atm) at 25–50°C .
- Optimization : Adjust solvent polarity (e.g., DMF for slower reactions, THF for faster kinetics) and stoichiometry (1:1.2 molar ratio of piperidine to benzyl halide) to improve yields (>75%) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Analytical Techniques :
- NMR : Confirm substitution patterns using ¹H NMR (e.g., benzylic proton shifts at δ 4.2–4.5 ppm) and ¹³C NMR (carboxylic acid carbon at δ 170–175 ppm) .
- Mass Spectrometry : ESI-MS can detect the molecular ion peak [M+H]⁺ at m/z 328.2 (calculated for C₁₃H₁₄Cl₂NO₂) .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) .
Q. What preliminary biological screening assays are appropriate for evaluating its pharmacological potential?
- Assay Design :
- Enzyme Inhibition : Test against serine hydrolases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via kinetic assays) .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines (e.g., HEK293) over 24 hours .
- Toxicity Profiling : Use MTT assays in hepatocyte models (e.g., HepG2) to assess cytotoxicity at 10–100 µM concentrations .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence its biological activity?
- Structure-Activity Relationship (SAR) Insights :
- 2,4-Dichloro vs. 4-Chloro : The 2,4-dichloro substitution enhances lipophilicity (logP increase by ~0.5), improving blood-brain barrier penetration in rodent models .
- Piperidine Ring Modifications : Replacing the carboxylic acid with an ester reduces ionizability, decreasing renal clearance but increasing plasma half-life (t½ from 2h to 4.5h) .
- Benzyl Group Alternatives : Substituting 2,4-dichlorophenyl with 4-fluorophenyl decreases IC₅₀ against COX-2 by 40%, suggesting steric and electronic tuning .
Q. What advanced analytical techniques resolve contradictions in reported solubility and stability data?
- Contradiction Resolution :
- HPLC-PDA : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to quantify degradation products (e.g., hydrolyzed carboxylic acid) under accelerated stability conditions (40°C/75% RH) .
- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions (melting point variations ±5°C between batches) .
- Solubility Studies : Employ shake-flask methods in PBS (pH 7.4) and simulate gastrointestinal fluids (FaSSIF/FeSSIF) to reconcile discrepancies in literature values .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- In Silico Strategies :
- Docking Simulations : Use AutoDock Vina to predict binding poses in the active site of α7 nicotinic acetylcholine receptors (docking scores < -8.0 kcal/mol indicate high affinity) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
- QSAR Models : Derive Hammett σ constants for halogen substituents to correlate electronic effects with IC₅₀ values (R² > 0.85 validates predictive power) .
Safety and Handling Considerations
Q. What safety protocols are critical during laboratory-scale synthesis?
- Hazard Mitigation :
- Ventilation : Use fume hoods to avoid inhalation of 2,4-dichlorobenzyl chloride vapors (TLV 0.1 ppm) .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (pH < 2 for reaction mixtures) .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
